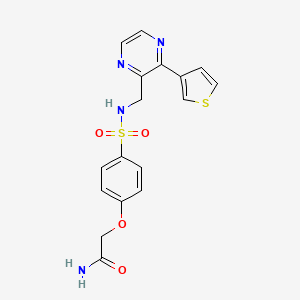

2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide

Description

This compound features a phenoxyacetamide core linked to a sulfamoyl group and a pyrazine-thiophene hybrid moiety. The sulfamoyl group (-SO₂NH-) enhances hydrogen-bonding capacity, a critical feature for interactions with enzymes or receptors.

Properties

IUPAC Name |

2-[4-[(3-thiophen-3-ylpyrazin-2-yl)methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S2/c18-16(22)10-25-13-1-3-14(4-2-13)27(23,24)21-9-15-17(20-7-6-19-15)12-5-8-26-11-12/h1-8,11,21H,9-10H2,(H2,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPACGRMCZGDCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, including the formation of the thiophene and pyrazine rings, followed by their functionalization and coupling. Common synthetic routes may involve:

Formation of Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of Pyrazine Ring: Pyrazine rings can be synthesized through various methods, including the condensation of 1,2-diamines with α-dicarbonyl compounds.

Coupling Reactions: The thiophene and pyrazine rings are then coupled using reagents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:

Medicinal Chemistry: It is being explored for its potential as an anti-tubercular agent.

Biological Studies: The compound can be used to study the interactions of thiophene and pyrazine derivatives with biological targets.

Material Science: Thiophene derivatives are known for their applications in organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, thereby disrupting the bacterial cell wall . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Sulfamoyl-Containing Phenoxyacetamides

Key Analogs from :

- 3ae/3af (1:1 mixture): Contains a benzimidazole-sulfinyl group instead of pyrazine-thiophene. Yield: 73% .

- 3ag : Features a trifluoroethoxy-pyridyl group, introducing strong electron-withdrawing effects. This contrasts with the electron-rich thiophene in the target compound, which may alter binding kinetics. Yield: 79% .

- 3ah : Includes a 3-methoxypropoxy chain, enhancing flexibility and water solubility. The target compound lacks such alkoxy chains, suggesting differences in pharmacokinetics .

Table 1: Structural Comparison of Sulfamoyl Phenoxyacetamides

Pyrazine-Based Sulfamoyl Derivatives

Key Analogs from and :

- Compound 18 () : Contains a pyrazine-sulfamoyl linkage but substitutes thiophene with a dimethoxyphenyl group. The methoxy groups may improve membrane permeability but reduce metabolic stability compared to thiophene. HRMS: m/z 432.09694 [M+H⁺] .

- Example 6 () : Features a pyrazine-carboxamide with fluorophenyl-hydroxyacetyl groups. The fluorine atoms enhance binding affinity to hydrophobic pockets, whereas the thiophene in the target compound may favor π-π stacking .

Table 2: Pyrazine Derivatives Comparison

Thiazolidine and Thiophene Analogs

Key Analogs from and :

- Thiazolidine Derivatives (): Exhibit NO inhibition (IC₅₀ = 8.66–45.6 µM). While lacking the pyrazine-sulfamoyl motif, their thiazolidine cores share sulfur-based reactivity with the target’s thiophene .

- Hydrazinecarbothioamides (): Replace sulfamoyl with hydrazinecarbothioamide (-NH-NH-CS-NHR).

Biological Activity

The compound 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological evaluations, emphasizing its role as a promising candidate in drug development.

Chemical Structure and Synthesis

The molecular formula of the compound is , and it features a thiophene ring, a pyrazine moiety, and a sulfamoyl group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazine Ring : Achieved through the condensation of appropriate diamines with diketones.

- Introduction of the Thiophene Ring : This can be done via cross-coupling reactions such as Suzuki or Stille coupling.

- Sulfamoylation : The introduction of the sulfamoyl group enhances the compound's biological activity by improving solubility and bioavailability.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| SAPA 1a | A549 (Lung) | 5.2 |

| SAPA 1j | C6 (Brain Tumor) | 2.1 |

These studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation mechanisms .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary investigations have indicated that it may interact with bacterial enzymes, leading to inhibition of growth. Structure-activity relationship studies suggest that modifications on the thiophene and pyrazine rings can enhance antimicrobial potency.

The proposed mechanism involves the compound's interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. For example, it has been suggested that the sulfamoyl group plays a crucial role in modulating enzyme activity linked to sphingomyelin synthase (SMS), which is implicated in various pathological conditions including atherosclerosis .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effect of various derivatives on SMS activity, revealing that certain modifications significantly increased inhibitory potency.

- Cell Migration Assays : These assays demonstrated that selected compounds could inhibit cancer cell motility, suggesting potential applications in metastatic cancer management.

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.